molecular formula C17H25ClN2O2 B5497454 N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide

N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide

Cat. No. B5497454
M. Wt: 324.8 g/mol
InChI Key: YFXWSVMUPXVOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that has been synthesized through a multistep process. The aim of

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication, transcription, and repair. By inhibiting their activity, this compound can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, it has been shown to inhibit the growth of Candida albicans by disrupting the integrity of the fungal cell wall.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antiviral activity. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide. One direction is to further elucidate its mechanism of action. This could lead to the development of more potent and selective derivatives. Another direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections and viral infections. Finally, it could be used as a tool for studying the role of histone deacetylases and topoisomerases in cellular processes.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide involves a multistep process. The first step involves the preparation of 4-chloroaniline, which is then reacted with tert-butyl chloroformate to produce N-tert-butyl-4-chloroaniline. This intermediate is then reacted with morpholine to produce N-(tert-butyl)-3-(4-chlorophenyl)morpholine. Finally, this intermediate is reacted with propanoyl chloride to produce this compound.

Scientific Research Applications

N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has been studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

N-tert-butyl-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)19-16(21)8-9-20-10-11-22-15(12-20)13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWSVMUPXVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN1CCOC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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